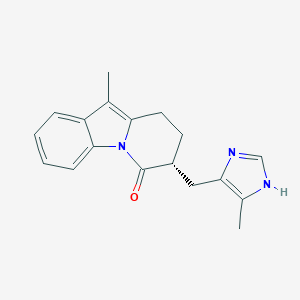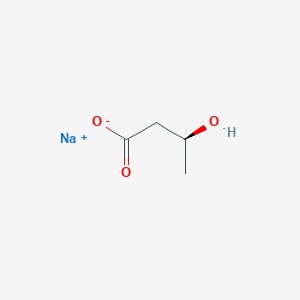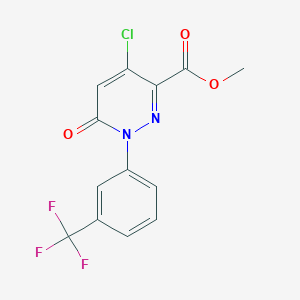
Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, is a derivative of the pyridazine class of compounds. Pyridazines are heterocyclic compounds with notable chemical and pharmacological properties. The compound is closely related to the derivatives discussed in the provided papers, which include various substituted pyridazines with potential biological activities .
Synthesis Analysis
The synthesis of related pyridazine derivatives has been reported using different methods. For instance, a regiospecific cyclization method was used to synthesize a series of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines, which shares a similar trifluoromethyl and chloro substitution pattern with the compound of interest . Another related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was synthesized and structurally characterized, providing insights into the possible synthetic routes and challenges that might be encountered with chloro and trifluoromethyl substitutions on the pyridazine ring .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is crucial for their chemical behavior and biological activity. The crystal structure of a related compound was determined, showing intermolecular hydrogen bonds and C=H...O interactions that could influence the stability and reactivity of the compound . These findings are relevant for understanding the molecular structure of Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, as similar interactions may be present.
Chemical Reactions Analysis
The reactivity of the functional groups in pyridazine derivatives is an important aspect of their chemical profile. The study of 1,4-Dihydro-1-phenyl-6-methyl-4-oxo-pyridazine-3-carboxylic acid and its derivatives revealed insights into the reactivity of different functional groups present in these compounds . This information can be extrapolated to understand the chemical reactions that Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate might undergo, such as nucleophilic substitutions or cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the crystal packing and offset π-stacking observed in the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate suggest that similar compounds, including the one of interest, may exhibit significant solid-state interactions that affect their solubility, melting point, and other physical properties . These properties are essential for the practical application and formulation of these compounds in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Evaluation
Research on compounds structurally related to methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate has focused on the design, synthesis, and biological evaluation of novel derivatives for potential pharmacological applications. For instance, novel 4-phenoxypyridine derivatives containing various dihydropyridazine moieties have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase, demonstrating moderate to good antitumor activities against several cancer cell lines, including A549, H460, and HT-29 (Liu et al., 2020). These findings suggest the potential of dihydropyridazine derivatives in cancer therapy, highlighting the importance of structural modifications for enhancing antitumor efficacy.
Antimicrobial and Antioxidant Activities
Dihydropyridazine derivatives have also been explored for their antimicrobial and antioxidant properties. Research has shown that certain compounds with a dihydropyridazine backbone exhibit significant antimicrobial activity against a range of bacterial and fungal species. For example, a study on 3, 4-dihydropyrimidin-2-one derivatives revealed notable antimicrobial and antioxidant activities, indicating the therapeutic potential of these compounds in treating infectious diseases and mitigating oxidative stress (Dey et al., 2022).
Structural Analysis and Characterization
The structural analysis of dihydropyridazine derivatives, including those similar to methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, has provided insights into their chemical properties and potential interactions with biological targets. For instance, the crystal structure of a related compound revealed specific cyclic groups and intermolecular interactions that could influence its biological activity (Bortoluzzi et al., 2011). Such structural analyses are crucial for understanding the mechanisms underlying the biological effects of these compounds and for guiding the design of more potent derivatives.
Safety And Hazards
Unfortunately, I couldn’t find any specific information on the safety and hazards associated with this compound.
Orientations Futures
The future directions or potential applications of this compound are not specified in the sources I found.
Propriétés
IUPAC Name |
methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O3/c1-22-12(21)11-9(14)6-10(20)19(18-11)8-4-2-3-7(5-8)13(15,16)17/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUELJOTQHWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379531 |
Source


|
| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate | |
CAS RN |
129109-18-8 |
Source


|
| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

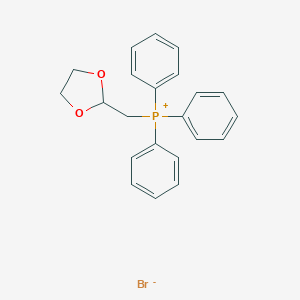
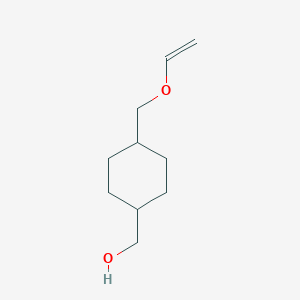
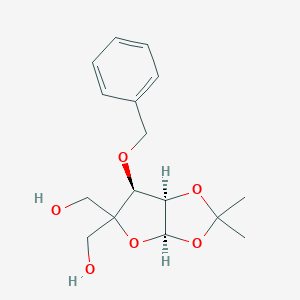
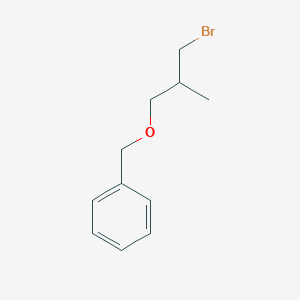


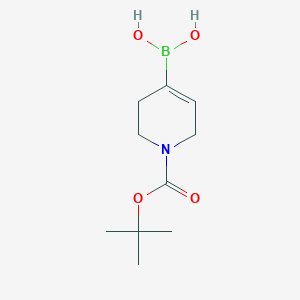
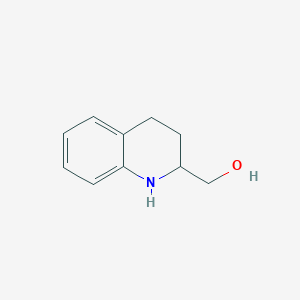

![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
